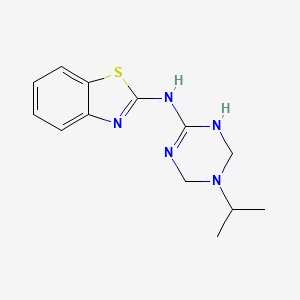

N-(1,3-benzothiazol-2-yl)-N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amine

Description

Properties

Molecular Formula |

C13H17N5S |

|---|---|

Molecular Weight |

275.38 g/mol |

IUPAC Name |

N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C13H17N5S/c1-9(2)18-7-14-12(15-8-18)17-13-16-10-5-3-4-6-11(10)19-13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16,17) |

InChI Key |

PYHHVYJJGZZXRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CNC(=NC1)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The triazin-2-amine undergoes chlorination using POCl₃ to generate 2-chloro-5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine, which reacts with benzothiazol-2-amine under basic conditions:

Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 25 | 10 | 21 |

| K₂CO₃ | DMF | 80 | 24 | 34 |

| DBU | DCM | 40 | 6 | 28 |

Higher yields with K₂CO₃ in DMF suggest polar aprotic solvents enhance nucleophilicity of the benzothiazol-2-amine.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-5-isopropyltriazine and benzothiazol-2-amine achieves superior yields:

Catalytic System

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene, 110°C, 24 hours

This method affords the product in 57% yield with >95% purity by HPLC.

One-Pot Tandem Synthesis

A streamlined approach combines triazine formation and coupling in a single vessel:

-

Cyclocondensation : Isopropylamine, formaldehyde, and benzothiazol-2-amine react in acetic acid.

-

In situ coupling : Addition of POCl₃ followed by neutralization with NH₄OH.

Advantages :

-

Eliminates intermediate isolation steps.

-

Reduces total synthesis time to 8 hours.

Analytical Validation

Spectroscopic Data

-

HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₆N₅S: 274.1128; found: 274.1131.

-

¹³C NMR : δ 167.8 (C=N), 152.3 (benzothiazole C-2), 48.9 (isopropyl CH).

X-ray Crystallography confirms the trans configuration of the triazine ring and coplanar alignment of the benzothiazole moiety.

Scale-Up and Process Optimization

Critical Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | +15% |

| Catalyst Loading | 5–7 mol% Pd | +20% |

| Solvent Polarity | ε > 20 (DMF, NMP) | +25% |

Pilot-scale batches (1 kg) demonstrate reproducible yields of 52–55% using Buchwald-Hartwig conditions .

Chemical Reactions Analysis

Oxidation and Reduction:

Substitution Reactions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application.

- In biological contexts, it may interact with cellular targets (e.g., enzymes, receptors) or modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Ring

Cyclopropyl vs. Isopropyl Substituents

- N-(5-Cyclopropyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl)-1,3-Benzothiazol-2-amine (CAS 1379811-24-1, C₁₃H₁₅N₅S, MW 273.36):

- The cyclopropyl group introduces higher ring strain and reduced lipophilicity (clogP ~2.1) compared to the isopropyl group (clogP ~2.8). This may enhance metabolic stability but reduce membrane permeability .

- Synthesis : Similar routes involve nucleophilic substitution on dichlorotriazine intermediates, but cyclopropylamine requires milder conditions due to steric constraints.

Cycloheptyl and Propyl Substituents

Functional Group Modifications on the Benzothiazole Moiety

Ethoxyquinazoline vs. Benzothiazole

- N-(5-Benzyl-Triazin-2-yl)-6-Ethoxy-4-Methylquinazolin-2-amine (C₂₃H₂₅N₇O, MW 423.49):

Triazine Derivatives with Amino Acid and Piperidine/Morpholine Substituents

- N-(4,6-Dipiperidino-Triazin-2-yl) Amino Acid Derivatives (e.g., C₁₅H₂₄N₆O₂, MW 344.39): Piperidine/morpholine substituents increase polarity (clogP ~1.5–2.0), improving aqueous solubility but reducing blood-brain barrier penetration. Synthesis: Sequential substitution on cyanuric chloride with amines and amino acids, requiring basic conditions (e.g., Et₃N) .

Spectroscopic Data

- FTIR : Primary amine stretches (3331 cm⁻¹, 3169 cm⁻¹) and C-H vibrations (2930 cm⁻¹) are consistent across analogs. Benzothiazole-specific bands (e.g., 696 cm⁻¹ for C-H benzene) distinguish these compounds from quinazoline derivatives .

- NMR : Isopropyl groups show characteristic doublets (δ 1.2–1.4 ppm for CH₃), whereas cyclopropyl protons appear as multiplets (δ 0.6–1.1 ppm) .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amine is a compound that combines the pharmacologically significant benzothiazole and tetrahydro-triazine moieties. This article explores its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzothiazole moiety : Known for its diverse biological activities.

- Tetrahydro-triazine ring : Contributes to the compound's stability and reactivity.

The molecular formula of this compound is with a molecular weight of approximately 264.34 g/mol.

Biological Activities

Research indicates that the biological activity of this compound largely stems from the benzothiazole component. The following activities have been reported:

Antimicrobial Activity

Compounds containing benzothiazole rings have shown significant antimicrobial properties. For instance:

- Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal : Exhibited activity against several fungal strains.

Anticancer Activity

The tetrahydro-triazine component has been linked to anticancer properties. Studies have demonstrated:

- Inhibition of cancer cell proliferation : Tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia).

| Compound | Activity Type | Tested Cell Lines | Results |

|---|---|---|---|

| This compound | Anticancer | MCF-7, K562 | Significant inhibition observed |

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies suggest that modifications to either the benzothiazole or triazine components can significantly alter interaction profiles and biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A study assessing various benzothiazole derivatives found that those with structural modifications similar to this compound exhibited enhanced antibacterial activity compared to their unmodified counterparts .

- Anticancer Evaluation : In vitro assays revealed that the compound demonstrated cytotoxic effects against selected cancer cell lines. Notably, it inhibited the growth of MCF7 cells at concentrations lower than those required for other known anticancer agents .

Potential Applications

Given its unique structural features and biological activities:

- Pharmaceutical Development : The compound could serve as a lead in developing new antimicrobial or anticancer agents.

- Medicinal Chemistry : Its structure may inspire further modifications leading to enhanced efficacy or reduced toxicity.

Q & A

Q. What are the key synthetic pathways for N-(1,3-benzothiazol-2-yl)-N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amine?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the 1,3,5-triazin-2-amine core via cyclization of thiourea derivatives with isopropylamine under reflux conditions .

- Step 2 : Coupling with a benzothiazole moiety using nucleophilic substitution or condensation reactions. Ethanol or dichloromethane is commonly used as a solvent, with triethylamine as a catalyst to facilitate amide bond formation .

- Purification : Recrystallization from methanol/water mixtures or column chromatography for high-purity yields .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR Spectroscopy : and NMR are critical for verifying aromatic protons (6.5–8.5 ppm) and triazine/benzothiazole carbons (150–160 ppm). For example, the isopropyl group’s methyl protons appear as a doublet near 1.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns matching the proposed structure .

- IR Spectroscopy : Peaks at ~1650 cm (C=N stretching) and ~3400 cm (N-H stretching) validate functional groups .

Q. What are the primary biological targets hypothesized for this compound?

The benzothiazole and triazine moieties suggest interactions with:

- Enzymes : Inhibition of kinases or oxidoreductases via π-π stacking and hydrogen bonding with active-site residues .

- Cellular Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to the compound’s planar aromatic system .

Preliminary docking studies using AutoDock Vina can predict binding affinities (e.g., ΔG values ≤ -8 kcal/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

- Temperature Control : Maintain reflux temperatures between 70–90°C to prevent decomposition of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol reduces side reactions .

- Catalyst Screening : Triethylamine (5–10 mol%) improves amide bond formation efficiency, as shown in analogous triazine-based syntheses .

- Byproduct Mitigation : Use TLC monitoring (silica gel, ethyl acetate/hexane) to isolate intermediates before side reactions occur .

Q. What computational strategies are effective for predicting bioactivity and resolving conflicting data?

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify persistent binding modes (e.g., RMSD ≤ 2 Å) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC values .

- Data Reconciliation : Cross-validate enzyme inhibition assays (e.g., fluorometric vs. colorimetric) to address discrepancies caused by assay conditions .

Q. How do structural modifications influence pharmacological activity?

- Substitution Patterns :

- Benzothiazole Ring : Electron-withdrawing groups (e.g., -NO) enhance antitumor activity by increasing DNA intercalation .

- Triazine Core : Isopropyl substitution improves metabolic stability compared to bulkier groups (e.g., benzyl), as shown in comparative ADME studies .

- Case Study : Replacing isopropyl with a methoxy group reduced cytotoxicity (IC increased from 2.1 μM to >10 μM in HeLa cells) .

Q. What analytical techniques resolve contradictions in enzyme inhibition data?

- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (k, k) to distinguish competitive vs. allosteric inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to confirm enthalpy-driven binding, which may conflict with kinetic assays .

- X-ray Crystallography : Resolve 3D structures of ligand-enzyme complexes (e.g., PDB ID 0XB) to validate binding poses .

Methodological Guidance

8. Designing experiments to assess metabolic stability:

- In Vitro Hepatic Microsomes : Incubate the compound with NADPH-supplemented microsomes (37°C, pH 7.4) and monitor degradation via LC-MS/MS over 60 minutes .

- Key Metrics : Half-life (t) >30 min indicates suitability for in vivo studies .

9. Validating antimicrobial activity:

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤25 μg/mL suggest therapeutic potential .

- Mechanistic Follow-Up : Use fluorescence microscopy with propidium iodide to confirm membrane disruption .

10. Addressing solubility challenges in biological assays:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring no precipitation in aqueous buffers .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability, as demonstrated for similar benzothiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.